molecular formula C21H24F3N3O B2475875 N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 1448135-16-7

N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2475875
CAS No.: 1448135-16-7
M. Wt: 391.438
InChI Key: GQVMXRMYJBMQAT-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(trifluoromethyl)benzamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(trifluoromethyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial effects.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives, such as:

Uniqueness

What sets N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(trifluoromethyl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c22-21(23,24)17-11-5-3-9-15(17)20(28)25-13-18-16-10-4-6-12-19(16)27(26-18)14-7-1-2-8-14/h3,5,9,11,14H,1-2,4,6-8,10,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVMXRMYJBMQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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